Dicinnamalacetone
Overview
Description
Dicinnamalacetone (DCA) is a chemical compound with the molecular formula C21H18O . It has an average mass of 286.367 Da and a monoisotopic mass of 286.135773 Da . The compound is also known by its IUPAC name, (1E,3E,6E,8E)-1,9-Diphenyl-1,3,6,8-nonatetraen-5-one .
Synthesis Analysis
The synthesis of Dicinnamalacetone is achieved via a double aldol condensation of cinnamaldehyde with acetone . This reaction mechanism is commonly used in organic chemistry .
Molecular Structure Analysis
The molecular structure of Dicinnamalacetone is characterized by two aromatic rings connected by a chain of alternating single and double bonds . The compound forms a Λ-shaped structure .
Chemical Reactions Analysis
Dicinnamalacetone has been used as an indicator in measuring the surface acidity of homoionic montmorillonites by titrating certain Hammett indicators adsorbed on the clay with n-butylamine . It has also been used as an indicator for the detection of excess hydrogen halides in many organic solvents (except alcohols) .
Physical And Chemical Properties Analysis
Dicinnamalacetone is a solid at 20°C . It has a density of 1.1±0.1 g/cm³, a boiling point of 474.8±34.0 °C at 760 mmHg, and a flash point of 208.7±20.6 °C . The compound has a molar refractivity of 96.3±0.3 cm³, and its surface tension is 44.4±3.0 dyne/cm .
Scientific Research Applications
Non-linear Optical Properties : Dicinnamalacetone shows potential in non-linear optical applications due to its unique crystalline structure and helicity. Hybrid functionals have been used to predict its non-linear optical properties and electronic excitations (Silva et al., 2018).
Inclusion Complex Formation : Research indicates that Dicinnamalacetone can form a 1:2 inclusion complex with Beta-cyclodextrin, enhancing its thermal stability and reducing the energy of the system. This could have implications in drug delivery and material science (Periasamy et al., 2016).
Non-linear Optical Material Syntheses : Dicinnamalacetone has been synthesized and characterized for its potential in non-linear optical materials, showing properties conducive to second-harmonic generation (Bhadauria et al., 2011).
Tubulin Deacetylation Inhibition : Although not directly related to Dicinnamalacetone, studies on tubacin, a similar compound, show its ability to inhibit α-tubulin deacetylation in mammalian cells without affecting histone acetylation. This could have implications in understanding the role of α-tubulin acetylation in cellular processes (Haggarty et al., 2003).
UV-Filter Applications : Studies on Octyl-methoxycinnamate, a derivative, show its potential as a UV-filter in sunscreens and its effects on endocrine and thyroid functions, highlighting the importance of understanding the bioactivity of cinnamate derivatives (Klammer et al., 2007).
properties
IUPAC Name |
(1E,3E,6E,8E)-1,9-diphenylnona-1,3,6,8-tetraen-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O/c22-21(17-9-7-15-19-11-3-1-4-12-19)18-10-8-16-20-13-5-2-6-14-20/h1-18H/b15-7+,16-8+,17-9+,18-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJALOQFYHCJKG-FVRNMFRHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C=CC=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C(=O)/C=C/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicinnamalacetone | |
CAS RN |
622-21-9 | |
Record name | 1,3,6,8-Nonatetraen-5-one, 1,9-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,9-diphenylnona-1,3,6,8-tetraen-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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